2-[(4-Cyclopentyloxypiperidin-1-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazole
Description
2-[(4-Cyclopentyloxypiperidin-1-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazole is a synthetic organic compound characterized by a thiadiazole ring substituted with a cyclopentyloxypiperidine moiety and an isopropyl group
Properties
IUPAC Name |
2-[(4-cyclopentyloxypiperidin-1-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3OS/c1-12(2)16-18-17-15(21-16)11-19-9-7-14(8-10-19)20-13-5-3-4-6-13/h12-14H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVZGVPREHPDTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)CN2CCC(CC2)OC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Cyclopentyloxypiperidin-1-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazole typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Attachment of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Introduction of the Cyclopentyloxy Group: This step involves the alkylation of the piperidine nitrogen with cyclopentyl halides under basic conditions.
Final Assembly: The final compound is obtained by coupling the intermediate products through condensation reactions, often facilitated by catalysts or specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the application of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Cyclopentyloxypiperidin-1-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions, using agents such as lithium aluminum hydride, can target the thiadiazole ring or the piperidine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the thiadiazole ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or acids.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(4-Cyclopentyloxypiperidin-1-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methoxypiperidin-1-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazole
- 2-[(4-Ethoxypiperidin-1-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazole
- 2-[(4-Butoxypiperidin-1-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazole
Uniqueness
Compared to similar compounds, 2-[(4-Cyclopentyloxypiperidin-1-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazole may exhibit unique properties due to the presence of the cyclopentyloxy group. This structural feature can influence the compound’s steric and electronic characteristics, potentially enhancing its biological activity and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
